EGFR/CDK2 Dual Inhibition: Superior Antiproliferative Potency vs. Doxorubicin in Cancer Cell Lines
Among a novel series of pyrrolidine-carboxamide derivatives, compound 7g exhibited a mean IC50 of 0.90 μM across multiple cancer cell lines, demonstrating superior potency compared to the standard chemotherapeutic doxorubicin (IC50 = 1.10 μM) [1]. Furthermore, these derivatives inhibited EGFR with IC50 values ranging from 87 to 107 nM, comparable to erlotinib (IC50 = 80 nM), and inhibited CDK2 with IC50 values of 15-31 nM, rivaling dinaciclib (IC50 = 20 nM) [1].
| Evidence Dimension | Antiproliferative activity (mean IC50) |
|---|---|
| Target Compound Data | Compound 7g: 0.90 μM |
| Comparator Or Baseline | Doxorubicin: 1.10 μM |
| Quantified Difference | 0.20 μM lower IC50 (approximately 1.2-fold more potent) |
| Conditions | In vitro cell viability assay against A-549, MCF-7, Panc-1, and HT-29 cancer cell lines |
Why This Matters
This demonstrates that pyrrolidine-2-carboxamide derivatives can be engineered to achieve antiproliferative potency exceeding that of a widely used clinical chemotherapeutic, justifying their selection for further development in oncology programs.
- [1] Frejat FOA, et al. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chem Biol Drug Des. 2024;103(1):e14422. View Source
